Superior Antiproliferative Potency in Lung Cancer Cells vs. Eurycomanol
In a direct comparative study on human lung cancer cell lines, Pasakbumin A (Eurycomanone, EONE) demonstrated significantly higher anticancer potency than its close structural analog, eurycomanol (EOL) [1]. Against H460 large cell lung cancer cells, the IC50 of EONE was 1.78 µg/mL, whereas EOL exhibited an IC50 of 3.22 µg/mL, representing a 1.8-fold greater potency [1]. Against A549 adenocarcinoma cells, EONE showed an IC50 of 20.66 µg/mL compared to 38.05 µg/mL for EOL, a 1.8-fold increase in potency [1].
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.78 µg/mL (H460); 20.66 µg/mL (A549) |
| Comparator Or Baseline | Eurycomanol (EOL): IC50 = 3.22 µg/mL (H460); 38.05 µg/mL (A549) |
| Quantified Difference | 1.8-fold lower IC50 (greater potency) for Pasakbumin A in both cell lines |
| Conditions | Sulforhodamine B (SRB) assay; H460 and A549 human lung cancer cell lines |
Why This Matters
This direct, quantitative comparison provides a clear rationale for selecting Pasakbumin A over eurycomanol in lung cancer research, ensuring maximum sensitivity and robust dose-response effects.
- [1] Okba M, Ezzat M, Shehab A, Ezzat SM. Eurycomanol and eurycomanone as potent inducers for cell-cycle arrest and apoptosis in small and large human lung cancer cell lines. Nat Prod Res. 2022 Sep 5. doi:10.1080/14786419.2022.2119387. View Source
